

# CAS number and molecular weight of sodium ethyl carbonate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Sodium ethyl carbonate*

Cat. No.: *B15721648*

[Get Quote](#)

An In-Depth Technical Guide to **Sodium Ethyl Carbonate** for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sodium ethyl carbonate** (SEC), also known as ethyl sodium carbonate, is an organosodium compound with significant utility as a specialized reagent and intermediate in organic synthesis. While not as common as its inorganic counterpart, sodium carbonate, SEC offers unique reactivity that makes it a valuable tool, particularly in carboxylation reactions and as a precursor for other chemical entities. Its role as an intermediate in the synthesis of pharmaceuticals and other fine chemicals underscores its importance for professionals in drug development and chemical research.<sup>[1]</sup> This guide provides a comprehensive overview of **sodium ethyl carbonate**, focusing on its chemical properties, synthesis methodologies, key applications, and essential safety protocols, tailored for a scientific audience.

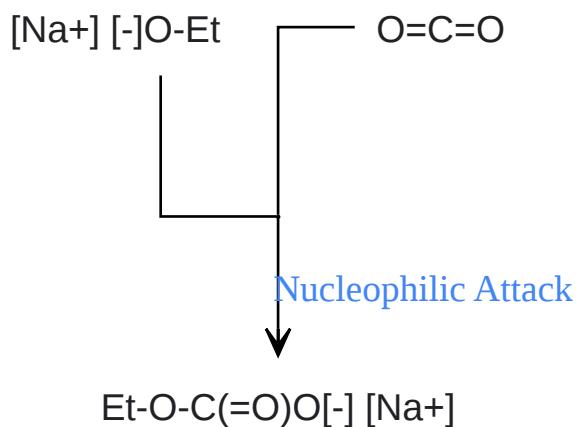
## Core Properties of Sodium Ethyl Carbonate

A clear understanding of the fundamental physicochemical properties of a reagent is critical for its effective and safe use in a laboratory setting. **Sodium ethyl carbonate** is a white, hygroscopic solid.<sup>[1]</sup> Key identifying and physical data are summarized below.

| Property            | Value                                                                                      | Source                                  |
|---------------------|--------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number          | 17201-44-4                                                                                 | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula   | C <sub>3</sub> H <sub>5</sub> NaO <sub>3</sub>                                             | <a href="#">[2]</a>                     |
| Molecular Weight    | 112.06 g/mol                                                                               | <a href="#">[2]</a>                     |
| IUPAC Name          | sodium ethyl carbonate                                                                     | <a href="#">[2]</a>                     |
| Synonyms            | Ethyl sodium carbonate,<br>Carbonic acid, ethyl ester,<br>sodium salt                      | <a href="#">[2]</a>                     |
| Appearance          | White crystalline solid                                                                    | <a href="#">[4]</a>                     |
| Solubility          | Nearly insoluble in many<br>organic solvents (diethyl ether,<br>ethanol, acetone, benzene) | <a href="#">[4]</a>                     |
| Decomposition Temp. | 380-400 °C (decomposes<br>without melting)                                                 | <a href="#">[4]</a>                     |
| InChI Key           | AFQCYAJUSXIRJO-<br>UHFFFAOYSA-M                                                            | <a href="#">[3]</a>                     |
| SMILES              | CCOC(=O)[O-].[Na+]                                                                         | <a href="#">[3]</a>                     |

## Synthesis Methodologies

The synthesis of **sodium ethyl carbonate** can be approached through several effective routes. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction. Two prevalent methods are detailed below, highlighting the chemical principles that ensure a successful outcome.


### Method 1: Carbonation of Sodium Ethoxide

This is a classic and reliable method for producing **sodium ethyl carbonate**. The underlying principle is the nucleophilic attack of the highly reactive sodium ethoxide on the electrophilic carbon atom of carbon dioxide. This method is favored for its directness and high yield when anhydrous conditions are maintained.

## Experimental Protocol

- Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve metallic sodium in absolute ethanol. Toluene can be used as a co-solvent. The reaction is exothermic and produces hydrogen gas; appropriate safety measures must be in place. The reaction is complete when all the sodium has reacted.
- Carbonation: Cool the sodium ethoxide solution in an ice bath. Bubble dry carbon dioxide gas through the solution with vigorous stirring.
- Precipitation: **Sodium ethyl carbonate**, being poorly soluble in the reaction medium, will precipitate as a white solid.[4]
- Isolation: Filter the precipitate under a nitrogen atmosphere to prevent exposure to moisture.
- Purification: Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials or byproducts.
- Drying: Dry the final product under a vacuum to yield pure **sodium ethyl carbonate**.

## Reaction Mechanism: Carbonation of Sodium Ethoxide

[Click to download full resolution via product page](#)

Caption: Nucleophilic attack of ethoxide on carbon dioxide.

## Method 2: CO<sub>2</sub> Fixation in Ethanolic Sodium Hydroxide

A more recent and environmentally relevant synthesis involves the direct carbonation of an ethanolic solution of sodium hydroxide.[5][6] This approach is explored for carbon capture and utilization (CCU) technologies, as it directly converts gaseous CO<sub>2</sub> into a stable, solid chemical.[7] The causality here relies on the in-situ formation of the ethoxide ion, which then reacts with CO<sub>2</sub>.

### Experimental Protocol

- **Solution Preparation:** Dissolve a specific concentration of sodium hydroxide (e.g., 1-4 g) in a defined volume of highly purified absolute ethanol (e.g., 0.5 L) in a closed vessel with stirring until fully dissolved.[5][6]
- **Gas Injection:** Inject a stream of carbon dioxide gas (e.g., 33.3 vol %) into the solution at a controlled rate.[5][6]
- **Precipitation and Monitoring:** **Sodium ethyl carbonate** will precipitate out of the solution. The reaction can be monitored by measuring CO<sub>2</sub> uptake or by periodic sampling and analysis of the solid.
- **Isolation and Purification:** Once the reaction is complete, the solid product is isolated by filtration, washed with a small amount of cold, absolute ethanol, and dried under vacuum. This method can yield SEC with high purity (e.g., 97.3 wt %).[5][6]

### Workflow: Synthesis via CO<sub>2</sub> Fixation

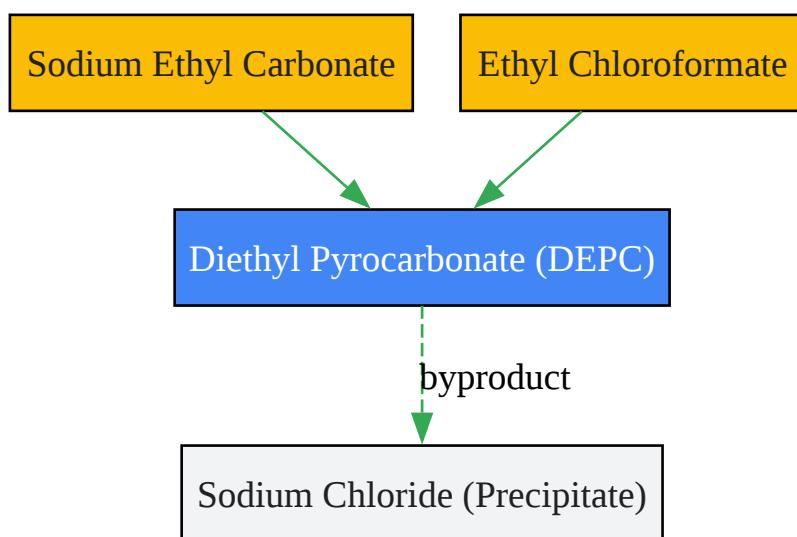


[Click to download full resolution via product page](#)

Caption: Experimental workflow for SEC synthesis from NaOH/Ethanol.

## Applications in Research and Drug Development

**Sodium ethyl carbonate** serves as a key reagent in several synthetic transformations relevant to the pharmaceutical industry.


## Carboxylating Agent for Phenols

SEC is an effective carboxylating agent for phenols and naphthols, providing a pathway to hydroxybenzoic and hydroxynaphthoic acids.[8] These products are valuable building blocks for pharmaceuticals, polymers, and other fine chemicals. This reaction can be seen as a variation of the Kolbe-Schmitt reaction, where SEC acts as a manageable source of CO<sub>2</sub>. The reaction typically requires elevated temperatures (e.g., 200°C) to proceed effectively.[8]

## Intermediate for Synthesis of Diethyl Pyrocarbonate (DEPC)

A significant application of **sodium ethyl carbonate** is its role as a key intermediate in the production of diethyl pyrocarbonate (DEPC).[9] DEPC is a potent inhibitor of RNase enzymes and is widely used by researchers in molecular biology and drug development to create RNase-free environments for RNA-related experiments. The synthesis involves reacting **sodium ethyl carbonate** with ethyl chloroformate, which results in the formation of DEPC and a sodium chloride precipitate.[9]

Logical Relationship: From SEC to DEPC



[Click to download full resolution via product page](#)

Caption: Synthesis of DEPC from **sodium ethyl carbonate**.

## Other Synthetic Applications

**Sodium ethyl carbonate** is also used as a solvent, a dispersing agent, and an emulsifier in various contexts.<sup>[1]</sup> Its basic nature allows it to serve as a base in organic reactions, and it can act as an intermediate for other organic carbonates. While sodium carbonate is more commonly used as a pH adjuster in pharmaceutical formulations, SEC's organic character could offer solubility advantages in non-aqueous systems.<sup>[10][11]</sup>

## Safety, Handling, and Storage

Proper handling of **sodium ethyl carbonate** is essential for laboratory safety.

- Hazard Profile: There is conflicting information in non-authoritative sources regarding the toxicity of SEC.<sup>[1]</sup> Given its reactivity and the lack of a comprehensive, publicly available Safety Data Sheet (SDS), it should be handled with caution. It is described as a highly flammable substance.<sup>[1]</sup> Assume it can be hazardous if inhaled, ingested, or absorbed through the skin.
- Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.<sup>[12][13][14]</sup>
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.<sup>[12]</sup> Avoid generating dust. Keep away from ignition sources, heat, and open flames.
- Storage: **Sodium ethyl carbonate** is hygroscopic and will degrade upon exposure to atmospheric moisture.<sup>[1]</sup> It must be stored in a tightly sealed container in a cool, dry, and well-ventilated place.<sup>[12]</sup> Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure its long-term stability and reactivity.

## Conclusion

**Sodium ethyl carbonate** is a versatile and valuable reagent for scientists engaged in organic synthesis and drug development. Its utility as a carboxylating agent and as a crucial

intermediate in the synthesis of reagents like DEPC makes it an important compound in the chemist's toolkit. A thorough understanding of its properties, synthesis protocols, and handling requirements, as outlined in this guide, is paramount to leveraging its full potential in a safe and effective manner.

## References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23677505, **Sodium ethyl carbonate**.
- Global Substance Registration System (GSRS). **SODIUM ETHYL CARBONATE**.
- Arad Branding. Ethyl Carbonate Sodium (C<sub>2</sub>H<sub>5</sub>OCO<sub>2</sub>Na) Anhydrous Hygroscopic Flammable Non Toxic Carcinogenic.
- Global Substance Registration System (GSRS). **SODIUM ETHYL CARBONATE** - Chemical Moieties.
- Lee, J. H., et al. (2016). Carbon Dioxide Fixation via the Synthesis of **Sodium Ethyl Carbonate** in NaOH-Dissolved Ethanol. *Industrial & Engineering Chemistry Research*, 55(46), 11957–11964.
- ResearchGate. Carbon Dioxide Fixation via Synthesis of **Sodium Ethyl Carbonate** in NaOH-dissolved Ethanol | Request PDF.
- ACS Publications. Carbon Dioxide Fixation via the Synthesis of **Sodium Ethyl Carbonate** in NaOH-Dissolved Ethanol.
- PrepChem.com. Synthesis of diethyl pyrocarbonate.
- precisionFDA. **SODIUM ETHYL CARBONATE**.
- ChemCD. **SODIUM ETHYL CARBONATE**.
- ResearchGate. Carboxylation of phenol with **sodium ethyl carbonate**.
- Wikipedia. Etabonate.
- Murphy and Son. SAFETY DATA SHEET.
- Eti Soda. SAFETY DATA SHEET SODIUM CARBONATE.
- Border Janitorial Supplies. SAFETY DATA SHEET SODIUM CARBONATE.
- Patsnap Synapse. What is Sodium carbonate used for?.
- National Institutes of Health (NIH). Influences of Sodium Carbonate on Physicochemical Properties of Lansoprazole in Designed Multiple Coating Pellets.
- Wikipedia. Sodium carbonate.
- ResearchGate. Influences of Sodium Carbonate on Physicochemical Properties of Lansoprazole in Designed Multiple Coating Pellets.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Ethyl Carbonate Sodium (C<sub>2</sub>H<sub>5</sub>OCO<sub>2</sub>Na) Anhydrous Hygroscopic Flammable Non Toxic Carcinogenic - Arad Branding [aradbranding.com]
- 2. Sodium ethyl carbonate | C<sub>3</sub>H<sub>5</sub>NaO<sub>3</sub> | CID 23677505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Etabonate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. What is Sodium carbonate used for? [synapse.patsnap.com]
- 11. Influences of Sodium Carbonate on Physicochemical Properties of Lansoprazole in Designed Multiple Coating Pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.ie [fishersci.ie]
- 13. murphyandson.co.uk [murphyandson.co.uk]
- 14. borderjanitorial.co.uk [borderjanitorial.co.uk]
- To cite this document: BenchChem. [CAS number and molecular weight of sodium ethyl carbonate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15721648#cas-number-and-molecular-weight-of-sodium-ethyl-carbonate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)